(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
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Overview
Description
(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.126. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Oxazole derivatives have been extensively studied for their synthesis and structural properties. For example, research on the novel oxazole derivative "Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate" demonstrated the formation of this compound through a displacement reaction, highlighting the structural analysis and intermolecular interactions within oxazole derivatives (Kraus, Choudhury, & Ellern, 2003).
Catalytic and Synthetic Applications
- Oxazoles serve as key intermediates in the synthesis of more complex molecules. For instance, the study on "A New Approach to the Synthesis of 2-Aryl-4-halomethyl-5-methyl-1,3-oxazoles by Highly Regioselective Direct Halogenation" demonstrates the utility of oxazole derivatives in creating structurally diverse compounds, showcasing their versatility in synthetic chemistry (Yamane, Mitsudera, & Shundoh, 2004).
Biological Activities
- Oxazoles have been investigated for their biological activities, including antimicrobial and anticancer properties. Research into "Oxazole-based compounds as anticancer agents" reviews the recent advancements in using oxazole derivatives in anticancer research, underscoring their potential in drug discovery and medicinal chemistry (Chiacchio et al., 2020).
Environmental Applications
- The synthesis and evaluation of oxazole derivatives for environmental applications have also been explored. For instance, "Bio-Fe3O4 magnetic nanoparticles promoted green synthesis of thioxo-1,3-oxazole derivatives" highlights the use of green chemistry approaches in synthesizing oxazole derivatives, pointing towards their applications in sustainable chemical processes (Ghazvini et al., 2020).
Mechanism of Action
Target of Action
The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
The compounds interact with their targets, the estrogen receptors, by binding to them .
Biochemical Pathways
Given the target of these compounds, they are likely to influence theestrogen signaling pathway , which plays a crucial role in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Result of Action
As they target estrogen receptors, they may influence the transcription of target genes and subsequently affect cellular function .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of these compounds include pH, temperature, and the presence of other interacting molecules .
Properties
IUPAC Name |
(3aS,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNZXXFKNSMLB-WRWORJQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C=C(C=C3)Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C=C(C=C3)Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.